3,5-bisnitro-4-(1-naphthylamino)benzoic acid
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Overview
Description
3,5-bisnitro-4-(1-naphthylamino)benzoic acid is an organic compound characterized by its complex structure, which includes nitro groups, a naphthylamino group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bisnitro-4-(1-naphthylamino)benzoic acid typically involves multi-step organic reactions. One common method starts with the nitration of 4-aminobenzoic acid to introduce nitro groups at the 3 and 5 positions. This is followed by a coupling reaction with 1-naphthylamine under acidic conditions to form the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and coupling reactions. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3,5-bisnitro-4-(1-naphthylamino)benzoic acid can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants such as tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups.
Oxidation: The naphthylamino group can be oxidized to form corresponding quinones under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products
Reduction: 3,5-diamino-4-(1-naphthylamino)benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Quinone derivatives of the naphthylamino group.
Scientific Research Applications
3,5-bisnitro-4-(1-naphthylamino)benzoic acid has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the development of dyes, pigments, and other materials due to its unique structural properties.
Mechanism of Action
The mechanism by which 3,5-bisnitro-4-(1-naphthylamino)benzoic acid exerts its effects depends on its interaction with molecular targets. The nitro groups can participate in redox reactions, while the naphthylamino group can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3,5-dinitrobenzoic acid: Lacks the naphthylamino group, making it less complex and with different reactivity.
4-(1-naphthylamino)benzoic acid: Lacks the nitro groups, affecting its redox properties and biological activity.
2,4,6-trinitrobenzoic acid: Contains more nitro groups, leading to different chemical and biological properties.
Uniqueness
3,5-bisnitro-4-(1-naphthylamino)benzoic acid is unique due to the combination of nitro and naphthylamino groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C17H11N3O6 |
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Molecular Weight |
353.28g/mol |
IUPAC Name |
4-(naphthalen-1-ylamino)-3,5-dinitrobenzoic acid |
InChI |
InChI=1S/C17H11N3O6/c21-17(22)11-8-14(19(23)24)16(15(9-11)20(25)26)18-13-7-3-5-10-4-1-2-6-12(10)13/h1-9,18H,(H,21,22) |
InChI Key |
BDGZNKMKXGFBIU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2NC3=C(C=C(C=C3[N+](=O)[O-])C(=O)O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC3=C(C=C(C=C3[N+](=O)[O-])C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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